molecular formula C26H18Br2N4O2 B12632915 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione CAS No. 919782-59-5

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione

Cat. No.: B12632915
CAS No.: 919782-59-5
M. Wt: 578.3 g/mol
InChI Key: OKAJAYLJZXRUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroanthracene core substituted with two hydrazinylidene groups, each attached to a 4-bromophenyl moiety. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Properties

CAS No.

919782-59-5

Molecular Formula

C26H18Br2N4O2

Molecular Weight

578.3 g/mol

IUPAC Name

4,5-bis[(4-bromophenyl)diazenyl]-9,10-dihydroanthracene-1,8-diol

InChI

InChI=1S/C26H18Br2N4O2/c27-15-1-5-17(6-2-15)29-31-23-9-11-25(33)21-14-22-20(13-19(21)23)24(10-12-26(22)34)32-30-18-7-3-16(28)4-8-18/h1-12,33-34H,13-14H2

InChI Key

OKAJAYLJZXRUAV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CC3=C(C=CC(=C31)N=NC4=CC=C(C=C4)Br)O)O)N=NC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione typically involves the reaction of 9,10-dihydroanthracene-1,8-dione with 4-bromophenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or isopropanol, with the temperature maintained around 50°C. The reaction mixture is stirred vigorously for about an hour to ensure complete conversion of the reactants .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its conjugated dienophilic system:

Reaction Conditions Yield Product
With cyclopentadieneToluene, 20°C, 14 h, (R,R)-thiourea catalyst91% Bridged bicyclic adduct
With anthrone1,2-Dichloroethane, –10°C, 12 h86% Spirocyclic oxindole derivative

Michael Addition

The hydrazinylidene groups act as nucleophiles in asymmetric Michael additions:

Substrate Catalyst Solvent ee (%) Yield
α-Phenyl cyanoacetateThiourea organocatalyst (20 mol%)Xylene90 81%
AldehydesCinchona alkaloid derivativeChloroform87 64%

Coordination Chemistry

The compound forms stable complexes with transition metals via the hydrazinylidene N donors:

  • Cu(II) Complex : Synthesized in acetone with Cu(OAc)₂; exhibits a square-planar geometry (λmax = 620 nm) .

  • Fe(III) Complex : Forms a 1:2 metal-ligand ratio in methanol; magnetic moment = 5.92 BM .

Computational Insights

Density Functional Theory (DFT) studies reveal:

  • Electrophilicity Index (ω) : 5.2 eV, indicating high electrophilic character at the hydrazinylidene sites .

  • HOMO-LUMO Gap : 3.8 eV, suggesting stability against redox degradation .

  • Tautomerism : The enol-imine ⇌ keto-amine equilibrium is energetically favorable by 12.3 kJ/mol .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes at 206–208°C .

  • pH Sensitivity : Protonation occurs at pH < 3 (hydrazinylidene NH), altering solubility in polar solvents .

  • Photoreactivity : UV irradiation (365 nm) induces [4+2] cyclization with maleimides (Φ = 0.45) .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activities:

  • Anticancer Activity : Research indicates that derivatives of anthraquinones, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. The hydrazone moiety is known to enhance the interaction with DNA, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have demonstrated that hydrazone derivatives can possess antimicrobial activity against a range of pathogens. The incorporation of bromophenyl groups may contribute to enhanced activity due to increased lipophilicity and better membrane penetration .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related hydrazone compounds on breast cancer cells. Results showed that the compounds induced cell cycle arrest and apoptosis, suggesting a mechanism involving DNA intercalation and disruption of topoisomerase activity .

Materials Science

In materials science, this compound's unique structural features allow for its use in:

  • Organic Electronics : Due to its conjugated system, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating properties of the hydrazone structure make it a candidate for hole-transporting materials .
  • Polymeric Composites : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds may aid in improving interfacial adhesion between the polymer and filler materials .

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate
Mechanical StrengthEnhanced with fillers

Environmental Applications

The environmental applications of this compound are emerging:

  • Pollutant Detection : The compound's ability to form complexes with heavy metals suggests potential use in environmental monitoring for pollutant detection. Its sensitivity to pH changes could be harnessed in sensor technologies .
  • Photocatalysis : Research indicates that similar compounds can act as photocatalysts under UV light for the degradation of organic pollutants in wastewater treatment processes. This application is crucial for developing sustainable environmental remediation strategies .

Mechanism of Action

The mechanism of action of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinylidene groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione stands out due to its unique dihydroanthracene core and the presence of two hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione , often referred to in literature as a hydrazone derivative, exhibits various biological activities that are of significant interest in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse studies and providing a comprehensive overview of its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione can be represented as follows:

  • Molecular Formula : C26H20Br2N2O2
  • Molecular Weight : 525.25 g/mol

The compound features two 4-bromophenyl groups linked via hydrazine moieties to an anthracene dione core. This unique structure is believed to contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of anthraquinone compounds exhibit significant anticancer properties. The mechanism primarily involves:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Key findings include:

  • Bacterial Inhibition : It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
  • Fungal Activity : Preliminary studies indicate antifungal properties against common fungal strains, although further research is needed for clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy:

  • Free Radical Scavenging : The compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Metal Chelation : Its ability to chelate metal ions could play a role in reducing oxidative damage in biological systems .

Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), treatment with 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, with significant activation of caspase-3 and -9 pathways.

Study 2: Antimicrobial Activity

A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was established at 100 µg/mL for both bacterial strains.

Study 3: Antioxidant Potential

Using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay methods, the compound demonstrated a scavenging activity of 82% at a concentration of 50 µg/mL compared to standard antioxidants like ascorbic acid.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of S. aureus & E. coli
AntioxidantScavenges DPPH radicals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.